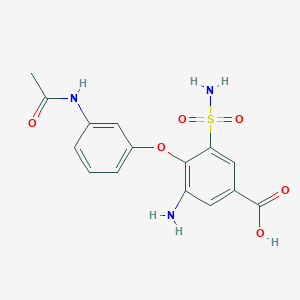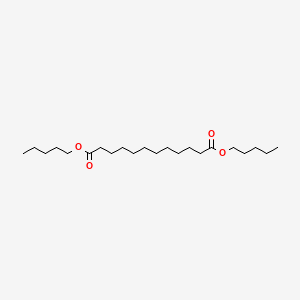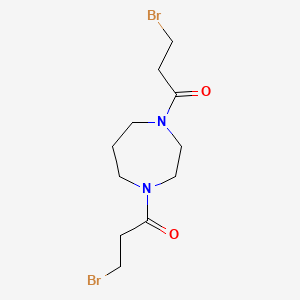
4-(3-Acetamidophenoxy)-3-amino-5-sulfamoylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Acetamidophenoxy)-3-amino-5-sulfamoylbenzoic acid is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Acetamidophenoxy)-3-amino-5-sulfamoylbenzoic acid typically involves multiple steps. One common method starts with the reaction of N-(3-hydroxyphenyl)acetamide with ethyl bromoacetate in the presence of potassium carbonate (K2CO3) in acetonitrile (MeCN) at 80°C . This reaction forms an intermediate, which is then further reacted with other reagents to produce the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar multi-step synthetic routes are employed, with optimizations for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Acetamidophenoxy)-3-amino-5-sulfamoylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Applications De Recherche Scientifique
4-(3-Acetamidophenoxy)-3-amino-5-sulfamoylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: It may be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(3-Acetamidophenoxy)-3-amino-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 4-(3-Acetamidophenoxy)phthalic Acid
- Other phenoxy acetamide derivatives
Uniqueness
4-(3-Acetamidophenoxy)-3-amino-5-sulfamoylbenzoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
53136-74-6 |
|---|---|
Formule moléculaire |
C15H15N3O6S |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
4-(3-acetamidophenoxy)-3-amino-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C15H15N3O6S/c1-8(19)18-10-3-2-4-11(7-10)24-14-12(16)5-9(15(20)21)6-13(14)25(17,22)23/h2-7H,16H2,1H3,(H,18,19)(H,20,21)(H2,17,22,23) |
Clé InChI |
QIMSCWIWHIKNKX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one](/img/structure/B14655315.png)



![1,1'-[(3-Methylphenyl)methylene]dipiperidine](/img/structure/B14655334.png)

